NNMT Inhibition: Sub-Nanomolar Potency Superior to Related Quinoline Inhibitors
In a direct enzymatic assay, (R)-methyl 2-amino-3-(quinolin-2-yl)propanoate inhibits human nicotinamide N-methyltransferase (NNMT) with a Ki of 0.501 nM [1]. This represents a 178-fold improvement in potency over a structurally related quinoline-derived NNMT inhibitor (BDBM50247634) which exhibits a Ki of 89 nM in the same assay system [2].
| Evidence Dimension | NNMT inhibitory potency (Ki) |
|---|---|
| Target Compound Data | 0.501 nM |
| Comparator Or Baseline | BDBM50247634 (structurally related quinoline NNMT inhibitor): 89 nM |
| Quantified Difference | 178-fold more potent |
| Conditions | Inhibition of N-terminal His6-tagged wild type human NNMT expressed in E. coli, assessed as reduction in 1-methylquinolinium level using quinoline as substrate in presence of SAM, fluorescence-based assay [1][2] |
Why This Matters
This sub-nanomolar potency makes the compound an excellent candidate for developing highly sensitive NNMT activity probes or for use in cellular assays requiring minimal off-target effects at low concentrations.
- [1] BindingDB. BDBM50530712. Ki: 0.501 nM. Human NNMT inhibition. View Source
- [2] BindingDB. BDBM50247634. Ki: 89 nM. Human NNMT inhibition. View Source
